3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fused bicyclic heteroaromatic core. The molecule features:
- 6-(Pyridin-4-yl) substituent at position 6, introducing a planar heterocyclic moiety that may influence π-π stacking interactions.
- The 3,4-dimethoxyphenyl group is associated with enhanced membrane permeability and modulation of electronic properties .
Thieno[2,3-b]pyridines are structurally analogous to purines, making them attractive scaffolds for kinase inhibition and anticancer drug development .
Properties
IUPAC Name |
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-29-18-6-3-14(13-19(18)30-2)7-12-26-22(28)21-20(24)16-4-5-17(27-23(16)31-21)15-8-10-25-11-9-15/h3-6,8-11,13H,7,12,24H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVGSMBQJNRQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-(pyridin-4-yl)acetonitrile in the presence of a base to form an intermediate chalcone. This intermediate is then reacted with 2-cyanothioacetamide under basic conditions to form the thienopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that thienopyridine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For example:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar thienopyridine compounds effectively inhibited the proliferation of breast cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial membranes, potentially leading to bactericidal effects.
- Case Study : A comparative analysis highlighted the effectiveness of thienopyridine derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains can enhance antimicrobial activity .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties for compounds within this class, making them potential candidates for treating neurodegenerative diseases.
- Research Findings : Investigations into the neuroprotective effects of thienopyridines have shown that they can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thienopyridine derivatives. Modifications to the amino and carboxamide groups can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Enhanced lipophilicity and cellular uptake |
| Variation in pyridine substitution | Altered binding affinity to target proteins |
Toxicity and Safety Profile
Preliminary toxicity studies indicate that while the compound exhibits promising therapeutic effects, careful evaluation is necessary to assess safety profiles.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, synthesis routes, and biological properties of the target compound with structurally related thieno[2,3-b]pyridine derivatives:
Key Observations:
Substituent Effects on Activity: Aryl Groups: The 4-phenyl substitution (e.g., in ) correlates with antiplasmodial activity, while pyridinyl substituents (e.g., in the target compound) may favor kinase interactions . Halogenation: Chlorine or fluorine atoms (e.g., in ) improve metabolic stability and target binding but may increase cytotoxicity.
Synthetic Methodologies :
- Most derivatives are synthesized via cyclocondensation of pyridine/thiophene precursors (e.g., ) .
- Yields vary significantly: Antiplasmodial derivatives in showed 47–97.9% yields depending on substituents .
Thermal Stability: Melting points for thieno[2,3-b]pyridines generally range from 197°C (decomposition) for N-methylpiperazino derivatives () to >250°C for halogenated analogues .
Biological Activity
The compound 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a member of the thieno[2,3-b]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Information
- Name: this compound
- CAS Number: 496019-15-9
- Molecular Formula: C21H18N4O3S
- Molecular Weight: 406.46 g/mol
Structural Characteristics
The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of the pyridine ring and the dimethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells (MDA-MB-231 and MCF-7) through several mechanisms:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects at low concentrations (0.05 µM) after 24 hours of treatment. The cytotoxicity increased with higher concentrations and extended exposure times, achieving maximal effects at 25 µM over 72 hours .
- Mechanisms of Action :
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thieno[2,3-b]pyridine scaffold can significantly influence biological activity. The presence of electron-donating groups such as methoxy on the phenyl ring enhances potency against cancer cell lines. Conversely, modifications that reduce lipophilicity tend to diminish activity .
Comparative Efficacy
A comparative analysis with other thieno[2,3-b]pyridine derivatives shows that this compound exhibits superior activity against specific cancer types due to its unique structural features.
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 0.05 | MDA-MB-231 | Apoptosis induction |
| Compound B | 0.10 | MCF-7 | Metabolic disruption |
| This compound | 0.05 | MDA-MB-231 | Apoptosis & metabolic alteration |
Study on Breast Cancer Cells
In a study focused on breast cancer treatment:
- The compound was tested on MDA-MB-231 and MCF-7 cell lines.
- Results indicated a marked decrease in cancer stem cells (CSCs) in treated cells compared to controls.
- Metabolomics revealed significant shifts in key metabolic pathways like glycolysis and pyruvate metabolism .
In Vivo Studies
While most findings are based on in vitro models, preliminary in vivo studies are needed to validate these results and assess pharmacokinetics and toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
